molecular formula C36H72NO8P B11938124 1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d4

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d4

Cat. No.: B11938124
M. Wt: 682.0 g/mol
InChI Key: CITHEXJVPOWHKC-MYLWCSGWSA-N
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Description

14:0 PC-d4, also known as 1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4, is a deuterated phospholipid compound. It is a synthetic derivative of phosphatidylcholine, which is a major component of biological membranes. The deuterium atoms replace hydrogen atoms at specific positions, making it useful for various scientific studies, particularly in the field of lipidomics and membrane biophysics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 involves the incorporation of deuterium atoms into the fatty acid chains. This can be achieved through the hydrogenation of myristic acid with deuterium gas, followed by esterification with glycerol-3-phosphate. The final step involves the attachment of the phosphocholine head group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The process includes multiple purification steps, such as high-performance liquid chromatography, to achieve the desired product purity .

Chemical Reactions Analysis

Types of Reactions

1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The deuterium atoms provide a unique signature that can be detected using nuclear magnetic resonance spectroscopy, allowing researchers to study membrane dynamics and interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-dimyristoyl-sn-glycero-3-phosphocholine-1,1,2,2-d4 is unique due to its specific deuteration pattern, which makes it particularly useful for detailed studies of lipid behavior and interactions in biological membranes. The presence of deuterium atoms enhances the compound’s stability and provides distinct spectroscopic properties .

Properties

Molecular Formula

C36H72NO8P

Molecular Weight

682.0 g/mol

IUPAC Name

[(2R)-2,3-di(tetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i30D2,31D2

InChI Key

CITHEXJVPOWHKC-MYLWCSGWSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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